molecular formula C12H10BrNO2S B187502 N-(3-bromophenyl)benzenesulfonamide CAS No. 91394-73-9

N-(3-bromophenyl)benzenesulfonamide

Cat. No.: B187502
CAS No.: 91394-73-9
M. Wt: 312.18 g/mol
InChI Key: PNTFBASRFYOFKZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a bromine atom attached to the phenyl ring and a sulfonamide group linked to another phenyl ring. This compound has a molecular formula of C12H10BrNO2S and a molecular weight of 312.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-bromophenyl)benzenesulfonamide can be synthesized through an amidation reaction. One common method involves the reaction of 3-bromoaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under cooling conditions . The general reaction scheme is as follows:

3-bromoaniline+benzenesulfonyl chlorideThis compound\text{3-bromoaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 3-bromoaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale sulfonamide synthesis involve similar reaction conditions with optimized parameters for yield and purity. Industrial processes may employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxyl group would yield a hydroxy-substituted benzenesulfonamide.

Scientific Research Applications

N-(3-bromophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)benzenesulfonamide involves its interaction with biological molecules. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)benzenesulfonamide
  • N-(4-bromophenyl)benzenesulfonamide
  • N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

N-(3-bromophenyl)benzenesulfonamide is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This specific substitution pattern can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(3-bromophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFBASRFYOFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919770
Record name N-(3-Bromophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91394-73-9
Record name NSC95708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Bromophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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